molecular formula C12H12BrN B13580129 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile

1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile

Cat. No.: B13580129
M. Wt: 250.13 g/mol
InChI Key: LJQAANCOKSOZCJ-UHFFFAOYSA-N
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Description

1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cyclobutanes It features a cyclobutane ring substituted with a 3-bromo-5-methylphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclobutanes, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The bromine and carbonitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonitrile group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12BrN/c1-9-5-10(7-11(13)6-9)12(8-14)3-2-4-12/h5-7H,2-4H2,1H3

InChI Key

LJQAANCOKSOZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2(CCC2)C#N

Origin of Product

United States

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